molecular formula C12H16O3 B14422984 (2R)-4-(Benzyloxy)-2-methylbutanoic acid CAS No. 86227-43-2

(2R)-4-(Benzyloxy)-2-methylbutanoic acid

Cat. No.: B14422984
CAS No.: 86227-43-2
M. Wt: 208.25 g/mol
InChI Key: NTXSNTMUQLZBJV-SNVBAGLBSA-N
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Description

(2R)-4-(Benzyloxy)-2-methylbutanoic acid is an organic compound that features a benzyloxy group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-4-(Benzyloxy)-2-methylbutanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 2-methylbutanoic acid.

    Benzyloxy Group Introduction: The benzyloxy group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting the precursor with benzyl alcohol in the presence of a strong acid catalyst.

    Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R)-4-(Benzyloxy)-2-methylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.

    Reduction: Reduction reactions can convert the benzyloxy group to a benzyl alcohol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxy group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be employed in substitution reactions.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted butanoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

(2R)-4-(Benzyloxy)-2-methylbutanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2R)-4-(Benzyloxy)-2-methylbutanoic acid involves its interaction with specific molecular targets. The benzyloxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include enzyme-catalyzed reactions and receptor binding, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    (2R)-4-(Methoxy)-2-methylbutanoic acid: Similar structure but with a methoxy group instead of a benzyloxy group.

    (2R)-4-(Ethoxy)-2-methylbutanoic acid: Similar structure but with an ethoxy group instead of a benzyloxy group.

Uniqueness

(2R)-4-(Benzyloxy)-2-methylbutanoic acid is unique due to the presence of the benzyloxy group, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

86227-43-2

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

(2R)-2-methyl-4-phenylmethoxybutanoic acid

InChI

InChI=1S/C12H16O3/c1-10(12(13)14)7-8-15-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,13,14)/t10-/m1/s1

InChI Key

NTXSNTMUQLZBJV-SNVBAGLBSA-N

Isomeric SMILES

C[C@H](CCOCC1=CC=CC=C1)C(=O)O

Canonical SMILES

CC(CCOCC1=CC=CC=C1)C(=O)O

Origin of Product

United States

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